3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione
Description
Properties
IUPAC Name |
3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-22-17-9-5-15(6-10-17)20-13-21(19(24)25-14-20)16-7-11-18(12-8-16)23-4-2/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYAZDZGJDFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CN(C(=S)SC2)C3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304507 | |
| Record name | 3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15798-68-2 | |
| Record name | NSC166027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-BIS-(4-ETHOXYPHENYL)-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis Methods
One-Pot Cyclocondensation Reaction
The most widely reported method for synthesizing 3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione involves a one-pot reaction utilizing carbon disulfide, 4-ethoxyaniline, and formaldehyde. This approach adapts the general procedure for 1,3,5-thiadiazinane-2-thiones described by Ertan et al. and later modified for hydroxylated derivatives.
Reaction Procedure
- Base-Mediated Reaction : A solution of 4-ethoxyaniline (20 mmol) and potassium hydroxide (20 mmol) in 30 mL water is stirred vigorously. Carbon disulfide (20 mmol) is added dropwise over 30 minutes, and the mixture is stirred for 4 hours at room temperature.
- Formaldehyde Addition : Aqueous formaldehyde (37%, 40 mmol) is introduced, and stirring continues for an additional hour.
- Cyclization : The reaction mixture is filtered, and the filtrate is added to a phosphate buffer (pH 7.8) containing a second equivalent of 4-ethoxyaniline (20 mmol). After 2–3 hours of stirring, the solution is acidified with 15% hydrochloric acid to precipitate the product.
- Isolation : The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield pale-yellow crystals.
Reaction Mechanism
The synthesis proceeds via sequential nucleophilic attacks:
- Dithiocarbamate Formation : 4-Ethoxyaniline reacts with carbon disulfide in basic conditions to form a dithiocarbamate intermediate.
- Mannich-Type Cyclization : Formaldehyde facilitates the condensation of two dithiocarbamate units, leading to cyclization and formation of the thiadiazinane ring.
- Thione Stabilization : Acidification protonates the intermediate, stabilizing the thione tautomer.
Alternative Pathways
Solvent-Free Synthesis
Recent advancements have explored solvent-free conditions to improve atom economy. In this method:
- 4-Ethoxyaniline (40 mmol) is mixed with carbon disulfide (20 mmol) and paraformaldehyde (40 mmol) in a ball mill.
- Grinding at 300 RPM for 2 hours yields the product directly, avoiding aqueous workup.
Advantages :
- Reduced reaction time (2 hours vs. 8 hours).
- Higher yield (78% vs. 65% in solution phase).
Reaction Optimization
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Amine:CS₂:HCHO) | 2:1:2 | Maximizes cyclization |
| pH of Buffer | 7.5–8.0 | Prevents hydrolysis |
| Temperature | 25–30°C | Avoids side products |
Deviations from these conditions result in by-products such as 3-(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione (monosubstituted) or polymeric thioureas.
Structural and Spectroscopic Characterization
Spectroscopic Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| One-Pot Aqueous | 65 | 98 | 8 hours | High |
| Solvent-Free | 78 | 95 | 2 hours | Moderate |
| Catalyzed (TBAB) | 85 | 99 | 6 hours | High |
The catalyzed method offers the best balance of yield and purity, though solvent-free conditions are preferable for green chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Table 1: Substituent Impact on THTT Derivatives
Comparison with Related Heterocycles
The THTT core differs from other sulfur/nitrogen-containing heterocycles in stability and bioactivity:
- Benzothiazole-fused derivatives: While benzothiazoles exhibit antitumor activity, their fused triazinanone/oxadiazinane analogs show distinct pharmacological profiles compared to THTT-based compounds .
Biological Activity
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C19H22N2O2S2
- CAS Number: 15798-68-2
- Structure: The compound contains a thiadiazine ring with ethoxyphenyl substituents which may influence its biological activity.
Antimicrobial Activity
Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. A study evaluating various thiadiazine compounds demonstrated that this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been investigated using various assays such as DPPH and ABTS. The results suggest that it possesses a strong capacity to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited selective cytotoxicity against human cancer cells while showing low toxicity towards normal cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| Normal fibroblasts | >100 |
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several thiadiazine derivatives. Among them, this compound was highlighted for its superior antibacterial activity compared to other derivatives tested. The authors attributed this to the electron-donating ethoxy groups enhancing the lipophilicity of the compound, facilitating better membrane penetration.
Case Study 2: Antioxidant Properties
In an experimental model studying oxidative stress in neuronal cells, the administration of this compound resulted in a significant reduction in reactive oxygen species (ROS) levels. This suggests its potential role in neuroprotection against oxidative damage.
Q & A
Basic: How can I optimize the synthesis of 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione?
Methodological Answer:
The compound can be synthesized via a cyclocondensation reaction involving 4-ethoxyphenylamine derivatives and aryl isothiocyanates. Key parameters to optimize include:
- Reagent Ratios : Use a 1:1 molar ratio of primary amine to isothiocyanate, as excess reagents may lead to side products (e.g., triazinane derivatives) .
- Temperature Control : Maintain reflux conditions (~80–100°C) in polar aprotic solvents (e.g., acetonitrile) to ensure complete ring closure .
- Catalysts : Introduce mild bases (e.g., K₂CO₃) to accelerate thione formation while minimizing degradation .
- Purification : Recrystallize from methanol or ethanol/DMF mixtures to isolate high-purity crystals (>90%) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
Prioritize multi-technique validation:
- ¹H/¹³C NMR : Confirm the thiadiazinane ring structure via deshielded protons (δ 4.5–5.5 ppm for N–CH–N) and ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.2 ppm for OCH₂) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thione moieties .
- IR Spectroscopy : Identify C=S stretches (~1200–1250 cm⁻¹) and aromatic C–O–C vibrations (~1250–1300 cm⁻¹) .
Advanced: How can I resolve contradictions in bioactivity data across different assay models (e.g., species-specific responses)?
Methodological Answer:
Contradictions in bioactivity (e.g., entry 3a vs. 3f in ) may arise from:
- Structural Variants : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on thiadiazinane’s binding affinity .
- Assay Conditions : Standardize solvent systems (e.g., DMSO concentration ≤1%) and incubation times to reduce false negatives .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates. For example, entry 3f’s higher activity (Sp1=9) may correlate with aryl group hydrophobicity .
Advanced: What factorial design approaches are suitable for studying substituent effects on this compound’s stability?
Methodological Answer:
Use a 2³ factorial design to evaluate:
- Variables : Substituent position (para vs. meta), electron density (e.g., –OCH₃ vs. –Br), and solvent polarity .
- Responses : Degradation rates (via HPLC) and thermal stability (DSC/TGA).
- Interaction Effects : For instance, para-substituted electron donors (e.g., –OCH₃) in polar solvents may enhance oxidative stability .
Advanced: How can I integrate computational modeling with experimental data to predict reactivity?
Methodological Answer:
Combine DFT calculations (e.g., Gaussian 16) with experimental kinetics:
- Optimize Geometry : Model the thiadiazinane ring’s chair conformation and assess bond angles critical for ring strain .
- Reactivity Predictions : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare with experimental electrophilic substitution outcomes .
- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. ethanol) to rationalize solubility trends .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods due to potential formaldehyde release during degradation .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before incineration, adhering to EPA/DOT regulations .
Advanced: How can I link this compound’s properties to a broader theoretical framework (e.g., heterocyclic chemistry)?
Methodological Answer:
- Conceptual Anchoring : Frame the thiadiazinane core within the “Hückel’s 4n+2 rule” to explain its aromaticity (or lack thereof) and resonance stabilization .
- Structure-Activity Relationships (SAR) : Correlate electron-donating substituents (e.g., 4-ethoxy) with enhanced π-π stacking in biological targets .
- Mechanistic Studies : Use kinetic isotope effects (KIE) to probe whether ring-opening reactions proceed via radical or ionic pathways .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust feed rates dynamically .
- Quality Control : Use UPLC-MS for purity checks (≥98%) and XRD to confirm crystalline consistency .
- Scale-Up Parameters : Maintain shear stress (<50 Pa) during crystallization to avoid amorphous byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
